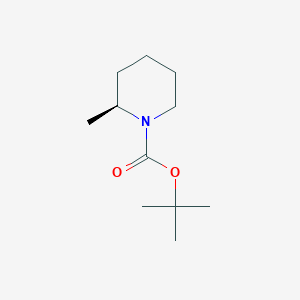

(S)-(+)-N-(Boc)-2-methylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJKRRZIUOQEFW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452135 | |

| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183903-99-3 | |

| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(+)-N-(Boc)-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-N-(Boc)-2-methylpiperidine: A Cornerstone Chiral Building Block

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the piperidine moiety stands as a "privileged scaffold"—a structural framework consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational rigidity and synthetic versatility allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-target interactions.[3] When chirality is introduced, as in the case of the 2-methylpiperidine core, the synthetic utility is magnified, enabling the development of stereospecific therapeutics with improved efficacy and reduced off-target effects.

This guide provides an in-depth technical exploration of (S)-(+)-N-(tert-butoxycarbonyl)-2-methylpiperidine (CAS No. 183903-99-3) , a key chiral intermediate whose strategic importance lies in the temporary masking of its secondary amine. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations elsewhere in a synthetic sequence, making this compound an indispensable tool for researchers, medicinal chemists, and process development scientists. We will delve into its core properties, robust synthetic and deprotection strategies, comprehensive analytical characterization, and its pivotal role in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

(S)-(+)-N-(Boc)-2-methylpiperidine is a chiral heterocyclic compound valued for its stability and predictable reactivity. The Boc group, while robust under many conditions, can be removed cleanly under acidic protocols, a cornerstone of its strategic application in multi-step synthesis.[4]

Structural and Physical Data

A summary of the key physicochemical properties is presented below, providing essential data for experimental design and process scale-up.

| Property | Value | Reference(s) |

| CAS Number | 183903-99-3 | [5] |

| Molecular Formula | C₁₁H₂₁NO₂ | [5] |

| Molecular Weight | 199.29 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.937 g/mL at 25 °C | [5] |

| Boiling Point | 54-56 °C at 0.05 mmHg | [5] |

| Refractive Index (n²⁰/D) | 1.453 | [5] |

| Optical Rotation ([α]²⁰/D) | +46° (c = 1 in chloroform) | [5] |

| SMILES String | C[C@H]1CCCCN1C(=O)OC(C)(C)C | [5] |

| InChI Key | DHJKRRZIUOQEFW-VIFPVBQESA-N | [5] |

Synthesis and Stereochemical Control

The primary route to this compound involves the protection of the commercially available chiral amine, (S)-(+)-2-methylpiperidine. The quality and enantiomeric purity of this starting material are paramount, often established via asymmetric synthesis methodologies.

Foundational Synthesis: Asymmetric Hydrogenation

The enantiomerically pure precursor, (S)-2-methylpiperidine, is often produced via the asymmetric hydrogenation of a 2-methylpyridinium salt. This approach leverages chiral iridium catalysts to achieve high enantiomeric excess (ee).

-

Causality: The choice of a chiral phosphine ligand, such as (S,S)-MeO-BoQPhos, is critical. The ligand coordinates to the iridium center, creating a chiral environment that directs the delivery of hydrogen to one face of the pyridinium ring, preferentially forming the (S)-enantiomer.[6] This method provides a scalable and efficient route to the chiral amine precursor.[6]

Protocol: N-Boc Protection of (S)-2-Methylpiperidine

This protocol describes the standard procedure for protecting the secondary amine of (S)-2-methylpiperidine using di-tert-butyl dicarbonate (Boc₂O).

-

Expert Insight: The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acidic byproduct generated during the reaction without competing with the piperidine nitrogen for the Boc anhydride. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting materials and the product. The reaction is typically run at 0 °C initially to control the exothermicity of the acylation.

Materials:

-

(S)-(+)-2-methylpiperidine (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

4-Dimethylaminopyridine (DMAP) (catalytic, ~0.05 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolve (S)-(+)-2-methylpiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq.) and a catalytic amount of DMAP to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the cooled piperidine solution over 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The spectra confirm the presence of the piperidine ring, the methyl group, and the characteristic tert-butyl group of the Boc protecting moiety.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |

| 3.90 – 3.81 (m, 1H) | 154.7 |

| 3.39 – 3.28 (m, 2H) | 78.9 |

| 1.97 (ddt, J=12.0, 9.5, 7.4 Hz, 1H) | 52.9 |

| 1.92 – 1.72 (m, 2H) | 46.4 |

| 1.58 – 1.48 (m, 1H) | 33.1 |

| 1.45 (s, 9H) | 28.7 |

| 1.14 (d, J = 6.3 Hz, 3H) | 23.4 |

| 20.7 | |

| (Data adapted from a representative procedure for a similar compound)[7] |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of key functional groups. The spectrum is expected to show:

-

~2970-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups of the piperidine ring and the Boc group.[2]

-

~1690 cm⁻¹: A strong, characteristic C=O stretching band from the carbamate of the Boc group.[7]

-

Absence of N-H stretch (~3300 cm⁻¹): Confirms the successful protection of the secondary amine.

Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC): Determining the enantiomeric excess (% ee) is critical. This is achieved using HPLC with a Chiral Stationary Phase (CSP).

-

Self-Validating System: The protocol's integrity is ensured by first injecting a racemic standard of N-(Boc)-2-methylpiperidine to confirm baseline separation of the (S) and (R) enantiomers. The retention times established with the racemic mix are then used to quantify the enantiomeric purity of the synthesized (S)-product lot.

Illustrative Chiral HPLC Protocol:

-

Column: Polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).[8]

-

Mobile Phase: Typically a normal phase eluent such as n-Hexane/Isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210-220 nm) where the carbamate absorbs.

-

Procedure:

-

Equilibrate the column until a stable baseline is achieved.

-

Inject a solution of the racemic standard to determine the retention times for both enantiomers and calculate the resolution factor (Rs).

-

Inject the synthesized sample solution.

-

Calculate the % ee using the peak areas of the (S) and (R) enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

-

Strategic Deprotection and Synthetic Applications

The utility of this compound is realized in the subsequent deprotection step, which unmasks the nucleophilic secondary amine for further reactions.

Protocol: Acid-Catalyzed Boc Deprotection

The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[10]

-

Mechanistic Rationale: The reaction proceeds via protonation of the carbamate carbonyl oxygen by the strong acid. This initiates the fragmentation of the protecting group into carbon dioxide, the highly stable tert-butyl cation, and the free amine, which is protonated to form an ammonium salt. The tert-butyl cation is typically scavenged by the excess TFA or captured by a scavenger to prevent side reactions.

-

This compound (1.0 eq.)

-

Trifluoroacetic acid (TFA) (5-10 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)

-

Diethyl ether

Step-by-Step Procedure:

-

Dissolve the N-Boc protected piperidine in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.[10]

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To obtain the free base, dissolve the resulting residue (the trifluoroacetate salt) in water and cool in an ice bath.

-

Carefully add saturated NaHCO₃ or 1M NaOH solution until the pH is basic (pH > 9).

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (S)-2-methylpiperidine.

Applications in Pharmaceutical Synthesis

The deprotected (S)-2-methylpiperidine is a versatile nucleophile used to construct a variety of C-N bonds. It serves as a key building block in the synthesis of numerous pharmaceutical targets, including:

-

Enzyme Inhibitors: The piperidine ring can be oriented to fit into the active sites of enzymes.

-

Receptor Antagonists: It is a common feature in molecules designed to block receptors, such as corticotropin-releasing factor (CRF) receptor antagonists.

-

Kinase Inhibitors: Used in the synthesis of gefitinib analogues displaying anti-tumor activity.

-

Alkaloid Synthesis: Serves as a starting material for the synthesis of natural products like solenopsin A.[11]

The ability to introduce the (S)-2-methylpiperidine scaffold late in a synthetic route, after other sensitive functionalities have been established, underscores the strategic power of using the Boc-protected intermediate.

Safety and Handling

Precursor Safety: The starting material, 2-methylpiperidine, is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage. Product Safety: this compound is classified as a warning, causing skin and eye irritation, and may cause respiratory irritation.[5] Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool in the intricate art of organic synthesis. Its well-defined stereochemistry, coupled with the robust and selectively cleavable Boc protecting group, provides medicinal chemists with a reliable and versatile building block. By mastering the synthesis, purification, and strategic deprotection of this compound, researchers can unlock efficient pathways to complex chiral molecules, accelerating the discovery and development of next-generation therapeutics.

References

-

Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). ACS Catalysis. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

2-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Organic Letters. Retrieved from [Link]

-

Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (2001). Chemical Communications. Retrieved from [Link]

-

Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. (2007). Synthetic Communications. Retrieved from [Link]

- A kind of synthetic method of N-Boc piperazines. (2018). Google Patents.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

1-Boc-piperazine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

FTIR spectrum of a TiO2, b NH2-MIL-125(Ti), and c NH2-. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

(S)-(+)-N-(Boc)-2-methylpiperidine: A Comprehensive Technical Guide to its Physical Properties

<

Foreword

In the precise world of chemical synthesis and drug development, a molecule's physical properties are fundamental to its application. (S)-(+)-N-(Boc)-2-methylpiperidine is a chiral piperidine derivative that serves as a vital building block in the creation of many biologically active compounds. This guide offers an in-depth look at its core physical characteristics, providing both the scientific principles and proven methods for their measurement. The information is intended for researchers, scientists, and professionals in drug development to support the reliable and effective use of this compound.

Molecular Structure and Chemical Identity

Understanding the structure of this compound is key to appreciating its function. Its chemical formula is C₁₁H₂₁NO₂.

-

Chirality : The "(S)" designation indicates the specific three-dimensional arrangement of the atoms at the second carbon of the piperidine ring, where the methyl group is attached. The "(+)" signifies that this compound is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. This chirality is critical in pharmaceutical applications, where different enantiomers can have vastly different biological effects.

-

Boc Protecting Group : The "N-(Boc)" part of the name indicates that a tert-butyloxycarbonyl group is attached to the nitrogen atom of the piperidine ring. This "Boc" group is a protecting group, which prevents the nitrogen from reacting during chemical synthesis. It is stable under many conditions but can be removed easily with mild acids when desired.

Core Physical Properties: A Summary

The physical state and characteristics of this compound are essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 199.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 54 - 56 °C at 0.05 mmHg | [1] |

| Density | 0.937 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Optical Rotation | [α]20/D +46°, c = 1 in chloroform | [1] |

Insight : The compound's liquid form at room temperature and its boiling point under vacuum are important for its purification by distillation. The specific optical rotation is a crucial quality control measure to confirm its enantiomeric purity.

Experimental Protocols for Property Determination

To ensure the quality and identity of this compound, several analytical methods are used.

Optical Rotation Measurement by Polarimetry

Rationale : Enantiomers rotate plane-polarized light in opposite directions. Polarimetry measures this rotation, which is a direct indication of the sample's enantiomeric purity.

Methodology :

-

Instrument Calibration : Calibrate the polarimeter with a standard or a blank solvent.

-

Sample Preparation : Prepare a solution of known concentration, for example, 1 gram of the compound in 100 mL of chloroform.

-

Measurement : Fill the polarimeter cell with the solution, ensuring no air bubbles are present. Measure the angle of rotation at a specific wavelength (usually 589 nm) and temperature (typically 20°C).

-

Calculation : The specific rotation is calculated from the observed rotation, the cell path length, and the solution concentration.

Experimental Workflow for Polarimetry

Caption: A streamlined workflow for determining the optical rotation of a chiral compound.

Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale : NMR spectroscopy provides detailed information about the arrangement of atoms in a molecule, confirming its identity and purity.

Methodology :

-

Sample Preparation : Dissolve a small amount of the compound in a deuterated solvent.

-

Data Acquisition : Obtain ¹H and ¹³C NMR spectra.

-

Analysis : The resulting spectra, which show the chemical environment of each hydrogen and carbon atom, are compared to a reference to verify the structure.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat and open flames.

-

Handling : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Safety : The compound is a combustible liquid and can cause skin, eye, and respiratory irritation.

Relevance in Chemical Synthesis

The physical properties of this compound directly impact its use in organic synthesis.

-

Solubility : Its solubility in common organic solvents makes it versatile for use in a variety of reaction conditions.

-

Chirality : Its specific stereochemistry is essential for the synthesis of chiral drugs.

-

Boc Protection : The Boc group's stability and ease of removal are key for multi-step synthetic processes.

Logical Flow of Synthesis

Caption: The synthetic utility of this compound in a multi-step synthesis.

Conclusion

This compound is a valuable chiral building block in modern chemistry. A thorough understanding of its physical properties is essential for its effective and safe use in research and development. This guide provides the necessary information and protocols to support scientists in their work with this important compound.

References

Sources

An In-depth Technical Guide to (S)-(+)-N-(Boc)-2-methylpiperidine: A Chiral Building Block for Advanced Synthesis

Abstract

(S)-(+)-N-(Boc)-2-methylpiperidine is a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its value lies in its stereochemically defined piperidine scaffold, which is a prevalent motif in a multitude of biologically active molecules and natural products. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective functionalization, making it an indispensable intermediate in complex, multi-step organic syntheses. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Profile

This compound, also known by its synonym (S)-(+)-N-tert-(Butoxycarbonyl)-2-methylpiperidine, is characterized by a six-membered piperidine ring. A methyl group at the C-2 position establishes a chiral center with an (S)-configuration. The ring's nitrogen atom is protected by a bulky Boc group. This structural arrangement is crucial for its utility in stereoselective synthesis.

The SMILES string for the molecule is C[C@H]1CCCCN1C(=O)OC(C)(C)C, and its InChI key is DHJKRRZIUOQEFW-VIFPVBQESA-N.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 183903-99-3 | |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Density | 0.937 g/mL at 25 °C | |

| Boiling Point | 54-56 °C at 0.05 mmHg | |

| Refractive Index (n20/D) | 1.453 |

| Optical Activity ([α]20/D) | +46° (c = 1 in chloroform) | |

The Critical Role of Stereochemistry

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount, as biological targets such as enzymes and receptors are chiral. The therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the use of enantiomerically pure building blocks like this compound is a cornerstone of modern medicinal chemistry.

The (S)-configuration at the C-2 position is fixed, providing a defined stereochemical starting point for synthesis. The Boc protecting group serves two primary functions:

-

Deactivation: It temporarily deactivates the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic transformations elsewhere in the molecule.

-

Stereocontrol: The steric bulk of the Boc group can influence the conformational equilibrium of the piperidine ring and direct the approach of reagents in subsequent reactions, a phenomenon known as steric hindrance, which can be exploited to achieve high diastereoselectivity. The stereochemical course of reactions involving N-Boc protected piperidines is a well-studied area, where the Boc group can enforce specific conformations that lead to predictable outcomes[2].

Caption: Core structure highlighting the C2 chiral center and bulky N-Boc group.

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the protection of the commercially available starting material, (S)-(+)-2-methylpiperidine, using di-tert-butyl dicarbonate ((Boc)₂O).

Causality Behind Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection. Upon reaction with the amine, it decomposes into the desired product, gaseous carbon dioxide, and volatile tert-butanol, simplifying the work-up procedure.

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) is often included. Its purpose is to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the (Boc)₂O. While not always strictly necessary for simple amines, it can accelerate the reaction.

-

Solvent: An inert aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Purification: Flash column chromatography is the standard method for purifying the product from any unreacted starting material, di-Boc-protected byproducts, or other impurities.

Step-by-Step Experimental Protocol

Materials:

-

(S)-(+)-2-Methylpiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.1 eq)

-

Triethylamine (Et₃N) (1.1 eq) (Optional, but recommended)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-(+)-2-methylpiperidine (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add triethylamine (1.1 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes eluent system, to afford this compound as a pure oil[3].

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data based on its known structure and data from analogous N-Boc protected piperidines[3].

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm) ~4.0-4.2 (m, 1H, CH-N), ~2.8-3.0 (m, 1H, CH₂-N), ~1.6-1.8 (m, 6H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃) , ~1.1-1.2 (d, 3H, CH-CH₃). |

| ¹³C NMR | δ (ppm) ~155 (C=O), ~79-80 (O-C(CH₃)₃) , ~50 (CH-N), ~45 (CH₂-N), ~35, ~25, ~19 (ring CH₂), 28.5 (O-C(CH₃)₃) , ~17 (CH-CH₃). |

| IR (film) | ν (cm⁻¹) ~2975, 2935, 2860 (C-H stretch), ~1695 (C=O stretch, carbamate) , ~1420, ~1365, ~1170 (C-N, C-O stretch). |

| HRMS (ESI) | Calculated for C₁₁H₂₂NO₂ [M+H]⁺: 200.1645; Found: consistent with calculated mass. |

Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and spectrometer frequency.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value chiral intermediate. Its primary application is as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[4][5].

-

Chiral Scaffolding: It provides a reliable method for introducing the (S)-2-methylpiperidine moiety into a target molecule. This scaffold is found in various natural alkaloids and synthetic compounds with diverse biological activities. For example, the unprotected parent amine, (S)-(+)-2-methylpiperidine, is a starting material for the synthesis of the fire ant alkaloid (+)-solenopsin A. The Boc-protected version allows for more controlled and complex synthetic routes toward analogues and other targets.

-

Drug Discovery: The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in potent and selective drugs[6]. By using this specific chiral building block, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound, knowing that the stereochemistry at the C-2 position is fixed.

-

Asymmetric Synthesis: It can be used as a precursor in asymmetric synthesis, where its inherent chirality influences the stereochemical outcome of subsequent reactions, leading to the formation of other chiral centers with high selectivity[4].

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a crucial and versatile chiral building block for advanced organic synthesis. Its well-defined stereochemistry, coupled with the strategic placement of the Boc protecting group, provides chemists with a reliable tool for constructing complex, enantiomerically pure molecules. Its importance in the synthesis of pharmacologically relevant compounds underscores its continued value to the scientific and drug development communities. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential.

References

-

ChemBK. (S)-(+)-2-METHYLPIPERIDINE - Introduction. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications, 29(10). [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... [Link]

-

PubChem, National Center for Biotechnology Information. 2-Methylpiperidine. [Link]

-

Beak, P., & Lee, W. K. (1993). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Piperidine Derivatives in Chemical Research. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine from (S)-2-methylpiperidine

<

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine. The focus is on the strategic implementation of the tert-butoxycarbonyl (Boc) protecting group, a critical transformation in modern organic and medicinal chemistry.[1][2] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for process optimization and safety.

Executive Summary: The Strategic Importance of Boc Protection

In the landscape of complex molecule synthesis, particularly in pharmaceutical development, the selective masking of reactive functional groups is paramount.[2][3] The protection of amines, ubiquitous moieties in biologically active compounds, is a frequently encountered challenge. The tert-butoxycarbonyl (Boc) group has emerged as one of the most reliable and versatile protecting groups for amines due to its stability across a wide range of reaction conditions and its facile cleavage under mild acidic conditions.[1][4]

The synthesis of this compound from (S)-2-methylpiperidine is a foundational transformation. The resulting N-Boc protected product is a valuable chiral building block in the synthesis of numerous pharmaceutical agents and other fine chemicals.[5] This guide will equip the reader with the necessary knowledge to perform this synthesis efficiently and safely.

Mechanistic Rationale: The "Why" Behind the Reaction

The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[6][7] The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.[1]

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice.[2][8] The base serves to neutralize the protonated amine that forms during the reaction, thereby regenerating the nucleophilic free amine and accelerating the overall transformation.[6] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as a base.[2]

Caption: Reaction mechanism for the Boc protection of (S)-2-methylpiperidine.

Experimental Protocol: A Step-by-Step Guide

This section outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| (S)-2-Methylpiperidine | C₆H₁₃N | 99.17 | 1.0 g (10.08 mmol) | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.42 g (11.09 mmol) | ≥97% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.68 mL (12.10 mmol) | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-methylpiperidine (1.0 g, 10.08 mmol) and anhydrous dichloromethane (20 mL).

-

Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.68 mL, 12.10 mmol) to the stirring solution.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (2.42 g, 11.09 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).[1]

-

Work-up: Upon completion of the reaction, quench by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Further Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.[1]

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Data

The final product, this compound, is typically a colorless to pale yellow liquid.[5] Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the Boc group (a singlet at ~1.4-1.5 ppm, 9H) and the methyl group (a doublet at ~1.1-1.2 ppm, 3H), along with multiplets for the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring and the methyl group. |

| Mass Spec (MS) | Expected molecular ion peak (M+H)⁺ at m/z 200.16. |

| Optical Rotation | A positive specific rotation value confirms the (S)-enantiomer.[5] |

Safety and Handling

Both (S)-2-methylpiperidine and di-tert-butyl dicarbonate require careful handling in a well-ventilated fume hood.[9][10]

-

(S)-2-Methylpiperidine: Is a flammable and corrosive liquid.[10] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Di-tert-butyl dicarbonate: Is a flammable solid and is toxic if inhaled.[9][11] It can cause skin and serious eye irritation.[11] Keep away from heat, sparks, and open flames.[9]

-

Reaction Byproducts: The reaction generates carbon dioxide gas, so it should not be performed in a closed system.[6][7]

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[9][10][11][12]

Conclusion: A Versatile and Enabling Transformation

The Boc protection of (S)-2-methylpiperidine is a robust and high-yielding reaction that provides access to a valuable chiral intermediate for organic synthesis. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can confidently and safely perform this essential transformation. The principles and techniques outlined in this guide are broadly applicable to the Boc protection of a wide range of primary and secondary amines, making this a cornerstone reaction in the synthetic chemist's toolkit.

References

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

-

Experimental procedure for Boc protection of amines with tert-butyl carbazate - Benchchem.

-

BOC Protection and Deprotection - J&K Scientific LLC.

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH.

-

An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Amine Protection / Deprotection - Fisher Scientific.

-

tert-Butyloxycarbonyl protecting group - Wikipedia.

-

Di-tert-butyl dicarbonate - chemeurope.com.

-

(S)-1-N-Boc-2-methylpiperazine synthesis - ChemicalBook.

-

Di-tert-butyl dicarbonate - Wikipedia.

-

Choosing the Right Reagent: Why Di-tert-butyl Dicarbonate is Essential for Amine Protection.

-

Application Note – N-Boc protection - Sigma-Aldrich.

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

-

Safety Data Sheet - Di-tert-butyl dicarbonate.

-

2-Methylpiperidine Safety Data Sheet.

-

Removal of Boc protecting group as workup? : r/chemistry - Reddit.

-

(S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR - ChemicalBook.

-

(S)-(+)-N-(Boc)-2-metilpiperidina - Chem-Impex.

-

Reactions that Work: Boc Protection | Chemtips - WordPress.com.

-

SAFETY DATA SHEET - TCI Chemicals.

-

What are the synthesis and applications of N-Boc-piperidine-2-methanol? - Guidechem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

(S)-1-N-Boc-2-Methylpiperazine | 169447-70-5 | Benchchem.

-

SAFETY DATA SHEET - Di-tert-butyl dicarbonate.

-

Organic Syntheses Procedure.

-

Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine - Benchchem.

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

-

Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

-

Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC - NIH.

-

CN104311473A - Piperidine compound and preparation method thereof - Google Patents.

-

N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.

-

2-Methylpiperidine - the NIST WebBook.

-

N-boc-piperidine-2-methanol (C11H21NO3) - PubChemLite.

-

Adding Boc Group Mechanism | Organic Chemistry - YouTube.

-

CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Commercial availability of (S)-(+)-N-(Boc)-2-methylpiperidine

An In-depth Technical Guide to (S)-(+)-N-(Boc)-2-methylpiperidine: A Chiral Building Block for Drug Discovery

Introduction

This compound (CAS Number: 183903-99-3) is a synthetically versatile chiral building block of significant interest to researchers, scientists, and drug development professionals.[1] It features a piperidine ring, a prevalent scaffold in numerous bioactive molecules and approved pharmaceuticals, with a stereocenter at the 2-position.[2][3] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability, modulates reactivity, and allows for controlled, sequential chemical transformations.[1][4] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of complex molecular architectures.[5]

The inherent chirality of this compound makes it an invaluable asset in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity.[1][] Its use is central to the development of enantiomerically pure pharmaceuticals, which is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects.[] This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and the analytical methodologies required to ensure its quality for research and development.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. It is typically sold as a colorless to pale yellow liquid with a high degree of chemical and enantiomeric purity.[1] Researchers should note that while some major suppliers may list the product, it is prudent to verify current availability, as product lines can change. For instance, some listings indicate the product has been discontinued, advising contact with technical service for assistance.

Below is a summary of typical product specifications from commercial suppliers:

| Property | Value | Reference |

| CAS Number | 183903-99-3 | [1] |

| Molecular Formula | C₁₁H₂₁NO₂ | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity (Assay) | ≥97.5% (GC), 98% | [1] |

| Boiling Point | 54-56 °C at 0.05 mmHg | [1] |

| Density | 0.937 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.453 | |

| Optical Rotation | [α]20/D +46° (c = 1 in chloroform) | [1] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-protection of the commercially available chiral starting material, (S)-(+)-2-methylpiperidine. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The key to this synthesis is the chemoselective acylation of the secondary amine.

Experimental Protocol: N-Boc Protection of (S)-(+)-2-Methylpiperidine

This protocol provides a general procedure for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

-

Reaction Setup: To a stirred solution of (S)-(+)-2-methylpiperidine (1.0 eq.) in dichloromethane (DCM) at 0°C (ice bath), add triethylamine (1.5 eq.) dropwise.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the reaction mixture. The slow addition helps to control the exotherm and prevent side reactions.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.[2] this compound serves as a crucial intermediate, providing a chiral framework for building more complex molecules.

-

Synthetic Organic Chemistry: As a protected chiral amine, it is a key building block for creating complex molecules with defined stereochemistry. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization.[1][7]

-

Drug Development: Its structure is valuable for developing new drugs, particularly those targeting the central nervous system.[1] The specific stereochemistry is often essential for precise binding to biological targets like receptors or enzymes, enhancing therapeutic efficacy.[1][5]

-

Chiral Catalysis: The chiral nature of the compound allows for its use as a ligand or auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of a reaction and produce enantiomerically pure substances.[1]

-

Materials Science: This compound can be incorporated into polymers and other materials to modify their properties, finding use in specialized coatings, adhesives, and other industrial products.[1]

Quality Control and Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is critical for its application in pharmaceutical synthesis. A suite of analytical techniques is employed for comprehensive quality control.

Summary of Analytical Techniques

| Technique | Purpose | Expected Data / Interpretation |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the methyl, piperidine ring, and Boc group protons and carbons. Integration of signals helps confirm the structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) should show a peak for the molecular ion [M+H]⁺ at m/z consistent with the molecular weight (199.29). |

| Infrared (IR) Spectroscopy | Functional group identification. | The spectrum will show characteristic absorption bands for C-H bonds, and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹. |

| Gas Chromatography (GC) | Purity assessment. | A single major peak indicates high purity. Used to determine the assay value (e.g., ≥97.5%).[1] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (enantiomeric excess, % ee). | Using a suitable chiral stationary phase, the (S) and (R) enantiomers will have different retention times. The peak area ratio is used to calculate the % ee, which is critical for chiral compounds.[8][9] |

| Optical Rotation | Confirmation of the specific enantiomer. | Measurement using a polarimeter should yield a positive specific rotation value consistent with the (S)-(+) isomer, such as +46° (c=1, CHCl₃).[1] |

Conclusion

This compound is a high-value chiral building block with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. Its commercial availability from specialized suppliers, coupled with well-established synthetic and purification protocols, makes it an accessible tool for researchers. The strategic use of the Boc protecting group on the chiral piperidine scaffold provides a reliable pathway for constructing complex, enantiomerically pure molecules. Rigorous analytical quality control is paramount to ensure its suitability for these demanding applications, confirming not only its chemical purity but also its critical stereochemical integrity.

References

-

Khom, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-2-Piperidone: A Key Pharmaceutical Intermediate for Advanced Synthesis and Drug Development. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

PharmBricks Inc. (n.d.). Chiral Piperidines. Retrieved from [Link]

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (S)-(+)-N-(Boc)-2-methylpiperidine

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the structural verification and quality assessment of (S)-(+)-N-(Boc)-2-methylpiperidine, a pivotal chiral building block in modern medicinal and agricultural chemistry.[1] Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present detailed experimental protocols, data interpretation, and visual aids to ensure a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Significance of this compound

This compound, a derivative of the piperidine heterocyclic scaffold, is a compound of significant interest in synthetic organic chemistry. Its chirality and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it an invaluable intermediate for constructing complex, enantiomerically pure molecules.[1] The Boc group provides stability and allows for selective chemical transformations, rendering the molecule a preferred choice for the synthesis of biologically active compounds.[1]

Accurate structural confirmation is paramount to ensure the integrity of multi-step syntheses. Spectroscopic techniques, particularly NMR and IR, are the most definitive, non-destructive methods for this purpose. This guide explains the characteristic spectral features that unambiguously confirm the identity and purity of this compound.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's three-dimensional structure is fundamental to interpreting its spectral data. The piperidine ring, with a methyl group at the C2 position and a bulky N-Boc group, exhibits specific conformational preferences that influence the chemical environment of each atom.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: The Definitive Signature

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within a molecule, making it the primary tool for confirming the successful installation of the Boc protecting group and the overall structure.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducible and high-quality data. The following steps represent a standard procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to optimize its homogeneity, achieving sharp, symmetrical peak shapes.

-

-

Data Acquisition:

-

Set appropriate acquisition parameters, including spectral width, number of scans (typically 8-16 for a routine spectrum), and a sufficient relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to create a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃ at δ 7.26 ppm).[2]

-

Integrate all signals to determine the relative number of protons each represents.

-

Data Interpretation and Causality

The ¹H NMR spectrum of N-Boc protected amines has highly characteristic features. The most unambiguous signal is a large, sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing far upfield.[3] The protons on the carbon alpha to the nitrogen are deshielded due to the electron-withdrawing nature of the carbamate group.[3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ Note: Chemical shifts are based on data for structurally similar N-Boc protected piperidines and may show slight variations.

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| C¹¹/C¹²/C¹³-H ₃ (Boc) | ~1.46 | Singlet (s) | 9H | Magnetically equivalent protons on the tert-butyl group, shielded environment. |

| C⁷-H ₃ (Methyl) | ~1.15 | Doublet (d) | 3H | Coupled to the C² proton. Shielded by alkyl environment. |

| C³-H ₂, C⁴-H ₂, C⁵-H ₂ | ~1.50 - 1.80 | Multiplet (m) | 6H | Complex overlapping signals from the piperidine ring methylene protons. |

| C⁶-H ₂ | ~2.80 - 3.00 & ~4.00 | Multiplet (m) | 2H | Diastereotopic protons alpha to the nitrogen, deshielded by the carbamate. |

| C²-H | ~4.10 - 4.30 | Multiplet (m) | 1H | Methine proton alpha to both the nitrogen and the methyl group, significantly deshielded. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. It is particularly useful for confirming the presence of the carbonyl and quaternary carbons of the Boc group, which are invisible in the ¹H NMR spectrum.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a greater number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Data Interpretation

The ¹³C NMR spectrum provides clear evidence for all eleven carbon atoms in the structure. The carbonyl carbon of the carbamate is highly deshielded, appearing far downfield.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ Note: Chemical shifts are based on data for structurally similar N-Boc protected piperidines.[2]

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C⁸ (C=O) | ~155.0 | Carbonyl carbon of the carbamate group, highly deshielded. |

| C¹⁰ (C-(CH₃)₃) | ~79.5 | Quaternary carbon of the Boc group, bonded to oxygen. |

| C² | ~48.0 - 50.0 | Methine carbon alpha to nitrogen. |

| C⁶ | ~40.0 - 42.0 | Methylene carbon alpha to nitrogen. |

| C⁴ | ~25.0 - 26.0 | Methylene carbon of the piperidine ring. |

| C⁵ | ~24.0 - 25.0 | Methylene carbon of the piperidine ring. |

| C¹¹, C¹², C¹³ (CH₃) | ~28.5 | Equivalent methyl carbons of the Boc group. |

| C³ | ~19.0 - 20.0 | Methylene carbon of the piperidine ring. |

| C⁷ (CH₃) | ~16.0 - 17.0 | Methyl group carbon at the C2 position. |

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring a "Neat" IR Spectrum

For a liquid sample like this compound, the "neat" film method is efficient and avoids solvent interference.

-

Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Place 1-2 drops of the neat liquid sample onto the surface of one salt plate.

-

Sandwich Formation: Place the second salt plate on top of the first, creating a thin liquid film sandwiched between them.

-

Data Acquisition: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent (e.g., acetone), and return them to a desiccator for storage.

Caption: General workflow for the spectroscopic analysis of this compound.

Data Interpretation

The IR spectrum provides irrefutable evidence of the carbamate functional group. The most prominent feature is the intense carbonyl (C=O) stretching absorption.

Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are based on data for structurally similar N-Boc protected piperidines.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2975 - 2860 | C-H Stretch | Alkane (CH₃, CH₂, CH) | Confirms the presence of the aliphatic piperidine ring and Boc group. |

| ~1690 | C=O Stretch | Carbamate | Strong, sharp, and characteristic. Confirms N-Boc protection. |

| 1480 - 1450 | C-H Bend | Alkane (CH₃, CH₂) | Bending vibrations of the alkyl framework. |

| 1365 | C-H Bend | tert-Butyl | Characteristic bending for the tert-butyl group. |

| 1250 - 1160 | C-N Stretch / C-O Stretch | Carbamate | Stretching vibrations associated with the carbamate linkage. |

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key spectral signatures are:

-

¹H NMR: A sharp 9H singlet around δ 1.46 ppm and deshielded protons alpha to the nitrogen.

-

¹³C NMR: A carbonyl signal around δ 155.0 ppm and a quaternary carbon signal around δ 79.5 ppm.

-

IR: A strong carbonyl (C=O) absorption band around 1690 cm⁻¹.

This guide provides the foundational data and protocols for researchers to confidently identify and verify this critical synthetic intermediate, ensuring the quality and success of their scientific endeavors.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3123. Retrieved from [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Organic Letters, 14(7), 1896-1899. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

-

SciSpace. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (S)-(+)-N-(Boc)-2-methylpiperidine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chiral Auxiliary Control

In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for controlling the stereochemical outcome of chemical reactions.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed to yield an enantiomerically enriched product.[2] This approach is foundational in the synthesis of complex molecules, including many pharmaceutical agents where a specific enantiomer is responsible for the desired therapeutic effect.

(S)-(+)-N-(Boc)-2-methylpiperidine is a versatile chiral auxiliary derived from the piperidine scaffold, a common motif in natural products and pharmaceuticals.[3][4] Its utility stems from a combination of structural features:

-

Defined Stereocenter: The (S)-configuration at the C2 position provides the chiral information necessary to induce asymmetry.

-

Steric Directing Group: The methyl group at the C2 position acts as a powerful steric directing group, influencing the conformation of reactive intermediates.

-

Conformational Rigidity: The piperidine ring, particularly when complexed, can adopt a rigid chair-like conformation, which enhances the transfer of chirality.

-

Boc Protecting Group: The N-Boc (tert-butyloxycarbonyl) group serves a dual purpose. It locks the nitrogen's lone pair, preventing unwanted side reactions, and its steric bulk further contributes to the facial bias required for high diastereoselectivity.

This guide provides an in-depth exploration of the primary application of this compound: the diastereoselective alkylation of carboxylic acid derivatives via chiral enolate intermediates.

Core Application: Asymmetric α-Alkylation of Carboxylic Acids

One of the most powerful methods for constructing stereogenic centers is the asymmetric alkylation of enolates.[5][6] By attaching a carboxylic acid to this compound to form a chiral N-acylpiperidine, we can generate a chiral enolate that exhibits high facial selectivity upon reaction with electrophiles.

Mechanism of Stereochemical Control

The success of this methodology hinges on the formation of a conformationally rigid chelated enolate intermediate. The process unfolds in three key stages:

-

Acylation: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative.

-

Diastereoselective Enolate Formation & Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) deprotonates the α-carbon to form a lithium enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the Boc group. This chelation, combined with the steric hindrance from the C2-methyl group, forces the enolate into a rigid, well-defined geometry. This geometry effectively shields one face of the enolate plane.

-

Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.

-

Auxiliary Cleavage: The auxiliary is cleaved from the now-chiral product, yielding the desired enantiomerically enriched α-substituted carboxylic acid, alcohol, or other derivative. The chiral auxiliary can often be recovered and reused.

The proposed transition state model below illustrates the origin of this high diastereoselectivity.

Caption: General workflow for asymmetric α-alkylation.

Detailed Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are critical for the alkylation step. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 3.1: Acylation of the Chiral Auxiliary

This protocol describes the coupling of propanoic acid to this compound.

-

Reagents & Materials:

-

This compound (1.0 equiv)

-

Propionyl chloride (1.1 equiv) or Propanoic acid (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv) or DCC/DMAP for acid coupling

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Standard glassware for organic synthesis

-

-

Procedure (using Propionyl Chloride):

-

Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 equiv) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-(S)-2-methylpiperidine derivative.

-

Protocol 3.2: Diastereoselective α-Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

-

Reagents & Materials:

-

N-propionyl-(S)-N-(Boc)-2-methylpiperidine (1.0 equiv)

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)

-

Benzyl bromide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Standard glassware for reactions at low temperatures

-

-

Procedure:

-

LDA Preparation: In a flame-dried, two-neck flask under nitrogen, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes at -78 °C to form the LDA solution.

-

Enolate Formation: In a separate flame-dried flask, dissolve the N-propionyl derivative (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or capillary GC.

-

Protocol 3.3: Cleavage of the Chiral Auxiliary

This protocol describes a mild hydrolytic cleavage to yield the chiral carboxylic acid.

-

Reagents & Materials:

-

Alkylated N-acylpiperidine derivative (1.0 equiv)